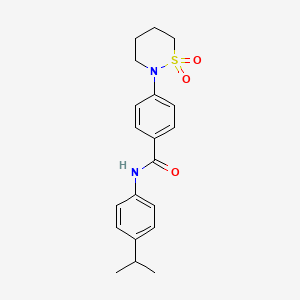

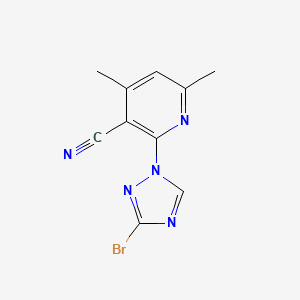

![molecular formula C7H3F3N4O2 B2367108 6-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine CAS No. 477889-67-1](/img/structure/B2367108.png)

6-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine” is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . It has been identified as a new player in the field of IDO1 catalytic holo-inhibitors .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridines possessing 3,4,5-trimethoxylphenyl groups has been reported . A series of novel 6-arylamino-triazolo pyridine derivatives were also synthesized .Molecular Structure Analysis

The molecular structure of “6-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine” is based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . This scaffold is so far underexploited among the heme binding moieties .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 6-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine, focusing on six unique applications:

Antibacterial Agents

6-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine has shown significant potential as an antibacterial agent. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This compound’s unique structure allows it to disrupt bacterial cell walls and inhibit essential bacterial enzymes, making it a promising candidate for developing new antibiotics .

Antifungal Activity

This compound has also been explored for its antifungal properties. Research indicates that it can inhibit the growth of several pathogenic fungi, such as Rhizoctonia cerealis, Helminthosporium sativum, and Fusarium graminearum. Its mechanism of action involves disrupting fungal cell membranes and interfering with fungal metabolism, which could lead to new treatments for fungal infections .

Insecticidal Applications

6-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine has been investigated for its insecticidal properties. It has shown efficacy against various insect pests, making it a potential candidate for developing new insecticides. The compound works by targeting the nervous system of insects, leading to paralysis and death. This application is particularly valuable in agriculture to protect crops from pest damage .

Pharmaceutical Development

In the pharmaceutical field, this compound is being studied for its potential as a drug candidate. Its unique chemical structure allows it to interact with various biological targets, including enzymes and receptors. Researchers are exploring its use in treating diseases such as cancer, where it may inhibit tumor growth and metastasis. Additionally, its potential as an anti-inflammatory and analgesic agent is being investigated .

Material Science

6-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine is also of interest in material science. Its incorporation into polymers can enhance the properties of these materials, such as increasing their thermal stability and mechanical strength. This makes it useful in developing advanced materials for various industrial applications, including electronics and aerospace .

Fluorescent Probes

The compound has been utilized in the development of fluorescent probes for biological imaging. Its ability to emit fluorescence upon binding to specific biological molecules makes it a valuable tool for visualizing cellular processes and detecting biomolecules in research and diagnostic applications. This application is crucial for advancing our understanding of cellular mechanisms and disease pathology .

Orientations Futures

The future directions for “6-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine” could involve further exploration of its role as an IDO1 inhibitor . Despite no IDO1 inhibitor being approved so far, recent studies have shed light on the additional roles that IDO1 mediates beyond its catalytic activity . This confers new life to the field and suggests that “6-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine” and similar compounds could have significant potential in cancer immunotherapy .

Propriétés

IUPAC Name |

6-nitro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N4O2/c8-7(9,10)6-12-11-5-2-1-4(14(15)16)3-13(5)6/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARERAMISBPJMHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=C(N2C=C1[N+](=O)[O-])C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

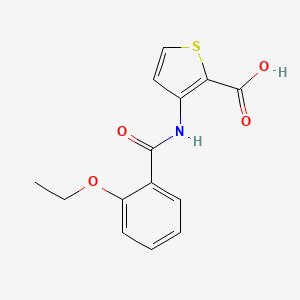

![7-(3-Fluorophenyl)-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2367032.png)

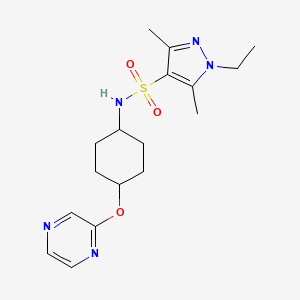

![methyl 2-(8-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2367035.png)

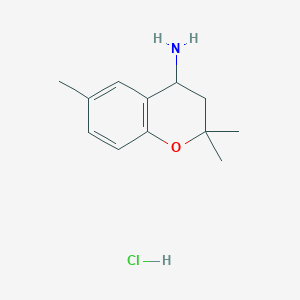

![N-benzyl-3-methyl-4-oxo-N,1-diphenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2367036.png)

![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2367040.png)

![2,4-dimethyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide](/img/structure/B2367041.png)

![(2E)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-(dimethylaminomethylidene)-4,4,4-trifluoro-3-hydroxybutanenitrile](/img/structure/B2367043.png)